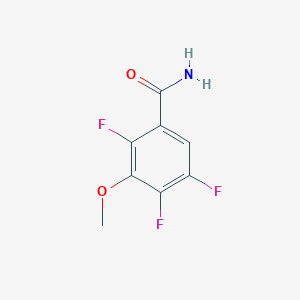

2,4,5-Trifluoro-3-methoxybenzamide

Descripción general

Descripción

2,4,5-Trifluoro-3-methoxybenzamide is a fluorinated benzamide derivative characterized by a methoxy group at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions on the benzene ring. Its molecular formula is C₈H₅F₃NO₂, with a molecular weight of 200.83 g/mol . The compound exhibits calculated heat capacity (Cp) values ranging from 562.05 to 620.80 J/mol·K at temperatures between 767.55 K and 977.97 K, as determined by the Joback method . Derivatives of this compound, such as N-(4-bromophenyl) and N-(1-naphthyl), show slight variations in molecular weight (e.g., 200.83–682.46 g/mol) due to substituent differences .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-3-methoxybenzamide typically involves multiple steps. One common method starts with the reaction of methylamine with tetrachlorophthalic anhydride to form N-methyl tetrachlorophthalimide. This intermediate is then reacted with an alkali metal fluoride to produce N-methyl tetrafluorophthalimide. Subsequent reactions with sodium hydroxide, followed by decarboxylation and acidification, yield 2,4,5-trifluoro-3-hydroxybenzoic acid. This acid is then methylated using dimethyl sulfate to form 2,4,5-trifluoro-3-methoxybenzoic acid, which is finally converted to this compound through reaction with thionyl chloride and N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The steps include the use of tetrachlorophthalic anhydride as the starting material, followed by a series of reactions involving methylation, fluorination, and chlorination .

Análisis De Reacciones Químicas

Types of Reactions

2,4,5-Trifluoro-3-methoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as sodium hydroxide and potassium carbonate for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields 2,4,5-trifluoro-3-methoxybenzoic acid and the corresponding amine .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor and Antibacterial Activity

Research indicates that 2,4,5-trifluoro-3-methoxybenzamide and its derivatives exhibit potential as antitumor and antibacterial agents . The compound has been investigated for its ability to inhibit specific cellular pathways involved in tumor growth and bacterial cell division. For example, related compounds have shown efficacy against Staphylococcus aureus by targeting the FtsZ protein, crucial for bacterial cell division .

| Compound | Activity | Target | Reference |

|---|---|---|---|

| This compound | Antitumor | Tumor cells | |

| Benzothiazole derivative | Antibacterial | FtsZ protein |

Viral Infections

The compound is also being explored for its therapeutic potential against viral infections. Studies have suggested that modifications to the benzamide structure can enhance antiviral activity, making it a candidate for further development in treating viral diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its biological activity. The introduction of trifluoromethyl groups has been shown to significantly enhance the binding affinity and potency of related compounds against various targets.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Trifluoromethyl substitution | Increased potency against bacteria | |

| Alkyl chain variations | Improved pharmacokinetic properties |

Case Study 1: Neuroprotective Effects

A study involving related benzofuran derivatives demonstrated neuroprotective effects in mice subjected to oxidative stress. The administration of these compounds resulted in reduced oxidative damage markers and improved cognitive outcomes post-injury.

Case Study 2: Pain Management

Research has evaluated the efficacy of benzofuran derivatives as CB2 agonists in neuropathic pain models. Results indicated that these compounds effectively reduce pain responses without psychoactive effects typically associated with CB1 receptor activation.

Industrial Applications

Beyond medicinal uses, this compound is being utilized in the development of new materials with specific properties. Its unique chemical structure allows for applications in creating advanced materials that may exhibit enhanced thermal stability or chemical resistance.

Mecanismo De Acción

The mechanism of action of 2,4,5-Trifluoro-3-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a pharmaceutical agent. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly influence thermal stability, solubility, and intermolecular interactions. Below is a comparative analysis of key analogs:

Key Observations:

Fluorine vs. Methoxy Groups: The trifluoro-methoxy substitution in this compound enhances electronegativity and thermal stability compared to non-fluorinated analogs like 3,4,5-Trimethoxy-N-(2-methoxyphenyl)-benzamide. The latter, however, may exhibit greater solubility in polar solvents due to its three methoxy groups .

Aromatic Substituents : The N-(1-naphthyl) derivative has a significantly higher molecular weight (682.46 g/mol) due to the bulky naphthyl group, which likely reduces volatility and increases steric hindrance in reactions .

Halogenated Derivatives : The N-(4-bromophenyl) variant retains the parent compound’s molecular weight (200.83 g/mol) but introduces bromine, which may improve halogen bonding interactions in crystal packing .

Structural and Crystallographic Insights

- 3,4,5-Trimethoxy-N-(2-methoxyphenyl)-benzamide : Single-crystal X-ray diffraction reveals a planar benzamide core with dihedral angles of 4.6° between the benzene and methoxyphenyl groups. The crystal structure is stabilized by C–H···O hydrogen bonds, yielding an R factor of 0.051 .

- This compound : While crystallographic data for this compound is absent in the provided evidence, its fluorinated analogs (e.g., N-(2-iodo-4-methylphenyl)) show Vc values of 0.861 m³/kmol, suggesting moderate molecular volume .

Thermal and Thermodynamic Behavior

The Joback-calculated Cp values for this compound increase linearly with temperature (562.05 J/mol·K at 767.55 K to 620.80 J/mol·K at 977.97 K) . This trend aligns with fluorinated compounds’ typical behavior, where fluorine’s high electronegativity strengthens covalent bonds, requiring more energy for vibrational excitation. Non-fluorinated analogs, such as trimethoxy derivatives, may exhibit lower Cp values due to reduced bond strength.

Actividad Biológica

2,4,5-Trifluoro-3-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. It has been studied for its efficacy against various bacterial strains and cancer cell lines, showcasing the potential for therapeutic applications in infectious diseases and oncology.

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound interacts with specific enzymes involved in inflammation and cancer cell proliferation. For instance, it may inhibit key proteins such as FtsZ, a critical bacterial cell division protein, leading to bacterial cell death .

- Modulation of Signaling Pathways : It has been shown to affect pathways associated with tumor growth and immune response modulation .

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal that modifications to its structure can significantly impact its biological activity. For example:

| Compound Modification | Activity Change |

|---|---|

| Addition of trifluoromethyl groups | Enhanced potency against certain bacterial strains |

| Substitution at the 2-position | Reduced activity compared to para-substituted analogs |

| Replacement of amide with thioamide | Slight improvement in antibacterial activity |

These findings suggest that the positioning and type of substituents on the benzamide ring are crucial for optimizing biological activity .

Case Studies and Research Findings

- Antimicrobial Activity : In a study assessing the compound's efficacy against Staphylococcus aureus, it was found to possess a minimal inhibitory concentration (MIC) comparable to existing antibiotics. The compound's ability to induce morphological changes in bacteria further supports its role as an effective antibacterial agent .

- Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

- In Vivo Efficacy : Preliminary animal studies indicate that this compound exhibits promising pharmacokinetic properties, including adequate absorption and distribution profiles necessary for therapeutic effectiveness .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4,5-Trifluoro-3-methoxybenzamide?

The synthesis typically involves amidation of the corresponding carboxylic acid (e.g., 2,4,5-trifluoro-3-methoxybenzoic acid) using activating agents like thionyl chloride or carbodiimides. The acid is first converted to an acyl chloride, which reacts with ammonia or a primary amine under controlled conditions. Solvents such as dichloromethane and bases like triethylamine are often employed to facilitate the reaction. Temperature control (0–25°C) is critical to minimize side reactions .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for verifying substituent positions and fluorine environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How can researchers determine the solubility profile of this compound for in vitro studies?

Solubility is assessed in solvents like DMSO (for stock solutions) and aqueous buffers (e.g., PBS, pH 7.4) using UV-Vis spectroscopy or gravimetric analysis. Phase-solubility diagrams and shake-flask methods under controlled temperatures (25–37°C) provide quantitative data. Polar fluorinated groups may enhance solubility in aprotic solvents but reduce it in water, requiring co-solvents like ethanol .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELXL or SHELXD (SHELX suite) enables precise determination of molecular geometry, including bond angles, fluorine positions, and intermolecular interactions. High-resolution data (≤1.0 Å) are collected at low temperatures (e.g., 100 K) to minimize thermal motion. Hydrogen bonding and packing motifs can explain solubility and stability trends .

Q. What strategies are recommended for analyzing contradictory reactivity data in fluorinated benzamides?

Contradictions in reactivity (e.g., unexpected hydrolysis or stability) require systematic kinetic studies under varied conditions (pH, temperature, solvent polarity). Isotopic labeling (e.g., ¹⁸O in amide groups) combined with LC-MS can track reaction pathways. Computational methods (DFT calculations) model transition states to identify steric or electronic effects from fluorine substituents .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Systematic modifications (e.g., replacing methoxy with ethoxy or altering fluorine positions) are synthesized and tested in target-specific assays (e.g., enzyme inhibition). Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to receptors/enzymes. In vitro assays (IC₅₀ determination) and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) refine SAR .

Q. What experimental designs are suitable for elucidating the mechanism of action in biological systems?

Use fluorescent probes (e.g., dansyl tags) to track cellular uptake via confocal microscopy. Knockdown studies (siRNA/CRISPR) validate target engagement. Isothermal titration calorimetry (ITC) quantifies binding affinity, while surface plasmon resonance (SPR) measures kinetic parameters (kₐₙ, kₒff). Metabolomic profiling identifies downstream effects .

Q. Methodological Notes

- Synthetic Optimization : For reproducibility, document reaction parameters (e.g., solvent purity, inert atmosphere) and characterize intermediates at each step .

- Crystallography : Prioritize crystal quality; poor diffraction may require alternative crystallization solvents (e.g., hexane/ethyl acetate mixtures) .

- Bioactivity Studies : Include positive/negative controls in assays and validate results across multiple cell lines to ensure robustness .

Propiedades

IUPAC Name |

2,4,5-trifluoro-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGBBPYUJDPXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379492 | |

| Record name | 2,4,5-trifluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-64-0 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-trifluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.